molecular formula C21H23N3O2S B295320 N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B295320
M. Wt: 381.5 g/mol
InChI Key: ZIQFSAQRCYGJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DMPT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. DMPT is a thiohydantoin derivative that has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of COX-2 and NF-κB activity, the reduction of pro-inflammatory cytokine production, and the suppression of tumor growth. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several advantages for use in lab experiments, including its ability to inhibit COX-2 and NF-κB activity, which makes it a useful tool for studying the mechanisms of inflammation and pain. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, including the development of more potent and selective inhibitors of COX-2 and NF-κB activity, the investigation of the potential use of this compound as a therapeutic agent for the treatment of various diseases, and the exploration of its potential applications in agriculture as a growth promoter for animals. Further research is needed to fully understand the potential of this compound in these areas.
In conclusion, this compound is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound has been found to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antiviral properties. Further research is needed to fully understand the potential of this compound in these areas.

Synthesis Methods

N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylbenzaldehyde, 3-methoxybenzaldehyde, and 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with ammonium acetate in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and agriculture. This compound has been found to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antiviral properties.

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H23N3O2S/c1-12-7-5-10-17(13(12)2)23-20(25)18-14(3)22-21(27)24-19(18)15-8-6-9-16(11-15)26-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,27)

InChI Key

ZIQFSAQRCYGJKS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)OC)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)OC)C)C

Origin of Product

United States

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